

Application Notes and Protocols for MAP855 in A375 Melanoma Cells

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Compound of Interest

Compound Name: MAP855

Cat. No.: B8586277

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Introduction

MAP855 is a highly potent and selective, ATP-competitive inhibitor of MEK1/2 kinases.^[1] In melanoma, the RAS/RAF/MEK/ERK (MAPK) signaling pathway is often constitutively activated due to mutations in BRAF or NRAS, leading to uncontrolled cell proliferation and survival. A375 is a widely used human melanoma cell line that harbors the BRAF V600E mutation, resulting in a constitutively active MAPK pathway. **MAP855** has been shown to effectively inhibit this pathway in A375 cells, leading to a reduction in cell proliferation. These application notes provide detailed protocols for in vitro assays to characterize the effects of **MAP855** in A375 melanoma cells.

Data Presentation

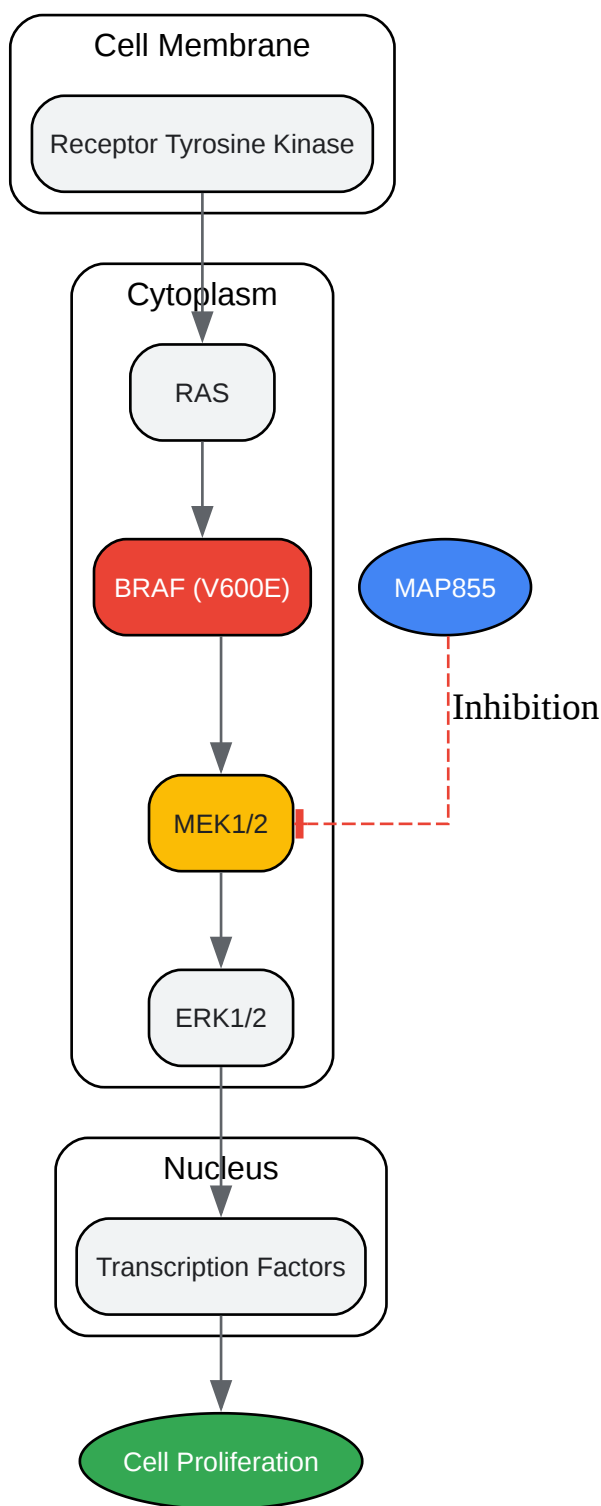
The following tables summarize the quantitative data regarding the in vitro activity of **MAP855** in A375 melanoma cells.

Table 1: In Vitro Activity of **MAP855** in A375 Cells

| Parameter | Value | Cell Line | Reference |
|--------------------------|-----------------|-----------|----------------|
| pERK EC50 | 5 nM | A375 | ^[1] |
| Proliferation Inhibition | Single-digit nM | A375 | ^[1] |

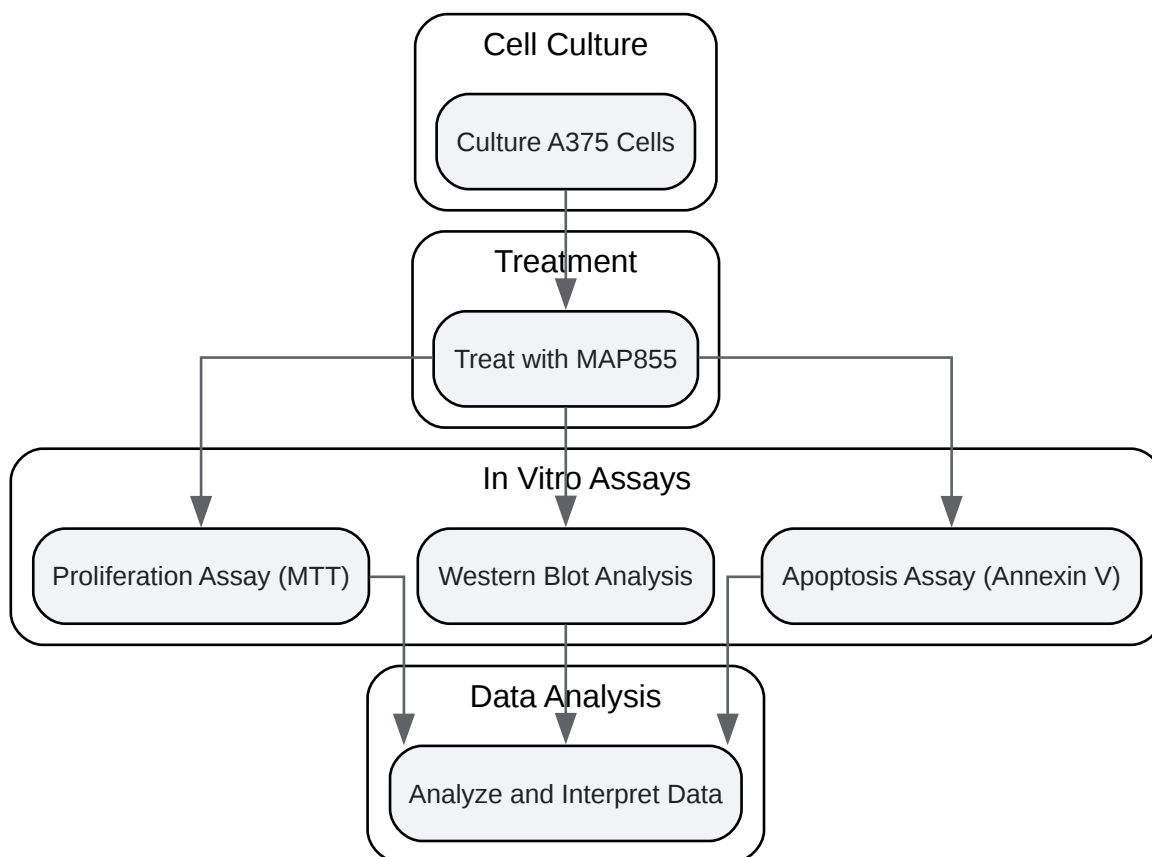
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the in vitro effects of **MAP855** in A375 cells.



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Caption: MAPK signaling pathway in A375 melanoma cells and the inhibitory action of **MAP855**.

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Caption: General experimental workflow for in vitro evaluation of **MAP855** in A375 cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of **MAP855** on the proliferation of A375 cells.

Materials:

- A375 melanoma cells

- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **MAP855** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and resuspend A375 cells in complete medium.
 - Seed 5,000 cells per well in 100 μ L of medium in a 96-well plate.
 - Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **MAP855** in complete medium from a stock solution. A suggested concentration range is 0-10 nM.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **MAP855** concentration.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **MAP855** or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

- MTT Assay:
 - After the 72-hour incubation, add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
 - Carefully remove the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the effect of **MAP855** on the phosphorylation of MEK and ERK in A375 cells.

Materials:

- A375 cells
- 6-well plates
- **MAP855**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-MEK1/2 (Ser217/221), rabbit anti-MEK1/2, rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), rabbit anti-p44/42 MAPK (Erk1/2), and a loading control antibody (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment and Lysis:
 - Seed A375 cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **MAP855** (e.g., 0-10 nM) for a specified time (e.g., 2, 6, or 24 hours).
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding 100-150 μ L of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations with lysis buffer.

- Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Add the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Re-probe the membrane with antibodies for total proteins and a loading control to ensure equal loading.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying **MAP855**-induced apoptosis in A375 cells by flow cytometry.

Materials:

- A375 cells

- 6-well plates
- **MAP855**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment:
 - Seed A375 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with the desired concentrations of **MAP855** for 24, 48, or 72 hours. Include an untreated control.
- Cell Harvesting and Staining:
 - Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
 - Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within 1 hour.

- Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Live cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V- / PI+): Necrotic cells

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References

- 1. medchemexpress.com [medchemexpress.com]
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